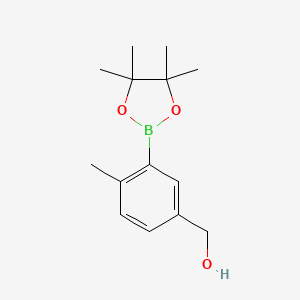

(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

Structural Elucidation and Molecular Characterization

The comprehensive structural characterization of (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol requires a multifaceted approach combining crystallographic analysis, advanced spectroscopic techniques, and computational modeling strategies. The molecular architecture of this compound presents unique challenges for structural determination due to the presence of multiple functional groups that exhibit distinct electronic and steric properties. The pinacol boronate ester functionality introduces conformational complexity through its bulky tetramethyl substituents, while the hydroxymethyl group provides sites for intermolecular hydrogen bonding interactions that can significantly influence solid-state packing arrangements. Understanding the precise three-dimensional structure of this compound is essential for predicting its reactivity patterns, stability characteristics, and potential applications in synthetic transformations.

Crystallographic Analysis of Boronate Ester Functionality

Crystallographic investigations of boronate ester compounds have revealed fundamental structural principles that govern the spatial arrangement and bonding characteristics of the boron-oxygen framework. X-ray crystallographic studies of related phenylboronic acid derivatives demonstrate that the boronate group typically adopts a trigonal planar geometry with the Carbon-Boron-Oxygen plane oriented nearly coplanar with the aromatic ring system. The structural analysis of phenylboronic acid revealed orthorhombic crystal symmetry with unit cell parameters of a equals 17.9049 angstroms, b equals 15.3264 angstroms, and c equals 9.8113 angstroms, containing sixteen molecules per unit cell in space group Pba2. In the crystalline state, boronic acid derivatives frequently organize through hydrogen bonding networks, where pairs of molecules form dimeric units connected by Oxygen-Hydrogen-Oxygen hydrogen bonds with subsequent linking to additional dimeric units creating infinite layered arrays.

The Carbon-Boron bond lengths in boronic esters typically range from 1.55 to 1.59 angstroms, which is slightly longer than conventional Carbon-Carbon single bonds, while Boron-Oxygen distances in tricoordinate boronic acids fall within 1.35 to 1.38 angstroms. In pinacol boronic esters, the Boron-Oxygen bond distances are generally shorter, ranging from 1.31 to 1.35 angstroms, and the dioxaborolane ring system exhibits near-planar geometry. The dihedral angle between the aromatic ring and the boronate plane becomes particularly important for understanding the steric interactions and electronic properties of substituted derivatives. For compounds bearing bulky substituents in ortho positions, such as the methyl group in this compound, this dihedral angle can deviate significantly from zero degrees, influencing both the molecular conformation and the electronic distribution within the molecule.

Spectroscopic Characterization Techniques

The spectroscopic analysis of this compound employs multiple complementary techniques to provide comprehensive structural information about the molecular framework and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the connectivity, stereochemistry, and dynamic behavior of the compound. Infrared spectroscopy provides crucial information about the vibrational modes associated with the hydroxyl functionality and the boron-oxygen bonds within the pinacol ester framework. The integration of these spectroscopic approaches enables the complete characterization of the compound's structure and facilitates the understanding of its chemical behavior under various conditions. The spectroscopic signatures of boronate esters exhibit distinctive features that distinguish them from other organoboron compounds and provide valuable fingerprints for identification and purity assessment.

Multinuclear Nuclear Magnetic Resonance Studies (Hydrogen-1, Carbon-13, Boron-11)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound through the analysis of multiple nuclei. Hydrogen-1 nuclear magnetic resonance spectra of related compounds typically exhibit characteristic signals for the aromatic protons appearing in the 7.0 to 8.0 parts per million region, with the hydroxymethyl protons resonating around 4.6 to 5.2 parts per million as a singlet. The tetramethyl groups of the pinacol moiety generate a distinctive singlet at approximately 1.25 to 1.35 parts per million, integrating for twelve protons, while the methyl substituent on the aromatic ring appears as a singlet around 2.4 to 2.6 parts per million. The aromatic region shows characteristic splitting patterns dependent on the substitution pattern, with meta-coupling constants typically ranging from 1.5 to 3.0 Hertz and ortho-coupling constants from 7.0 to 8.5 Hertz.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule. The aromatic carbon atoms directly bonded to boron typically appear significantly downfield, around 135 to 145 parts per million, while other aromatic carbons resonate in the 125 to 135 parts per million range. The quaternary carbon atoms of the pinacol protecting group exhibit chemical shifts around 83 to 85 parts per million, with the methyl carbon atoms of the pinacol moiety appearing at approximately 24 to 25 parts per million. The hydroxymethyl carbon typically resonates around 64 to 66 parts per million, while the methyl substituent on the aromatic ring appears around 21 to 23 parts per million. These chemical shift patterns provide definitive structural confirmation and enable the assessment of purity and isomeric composition.

Boron-11 nuclear magnetic resonance spectroscopy offers unique insights into the electronic environment around the boron center. Pinacol boronic esters typically exhibit Boron-11 chemical shifts in the range of 30 to 35 parts per million, indicating the trigonal planar coordination geometry around boron. The Boron-11 resonance appears as a sharp singlet due to the symmetrical nature of the pinacol protecting group, contrasting with the broader signals often observed for free boronic acids due to quadrupolar relaxation effects. The chemical shift of the Boron-11 nucleus is sensitive to the electronic properties of the aromatic substituents, with electron-donating groups typically causing upfield shifts and electron-withdrawing groups producing downfield shifts. The line width of the Boron-11 signal provides information about the molecular dynamics and the symmetry of the boron environment, with narrower signals indicating more symmetrical coordination geometries.

Infrared Spectral Analysis of Hydroxyl and Boron-Oxygen Bonds

Infrared spectroscopy provides detailed information about the vibrational modes associated with the functional groups present in this compound. The hydroxyl group of the benzyl alcohol moiety exhibits characteristic stretching vibrations typically appearing in the 3200 to 3600 wavenumber region, with the exact frequency dependent on the extent of hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding between hydroxyl groups can lead to broadening and shifting of the Oxygen-Hydrogen stretching band to lower frequencies. The intensity and width of this absorption provide insights into the hydrogen bonding network and the aggregation behavior of the compound.

The boron-oxygen bonds within the pinacol ester framework generate distinctive vibrational signatures in the infrared spectrum. The symmetric and asymmetric Boron-Oxygen stretching modes typically appear in the 1300 to 1400 wavenumber region, with specific assignments depending on the coordination environment around boron. The cyclic nature of the pinacol protecting group introduces additional complexity into the vibrational spectrum through ring breathing modes and methyl group deformations. The Carbon-Hydrogen stretching vibrations of the methyl groups appear in the 2800 to 3000 wavenumber region, while the aromatic Carbon-Hydrogen stretches are observed around 3000 to 3100 wavenumbers. The aromatic Carbon-Carbon stretching modes generate absorptions in the 1400 to 1600 wavenumber region, providing information about the substitution pattern and electronic properties of the aromatic ring.

The fingerprint region below 1400 wavenumbers contains numerous characteristic absorptions arising from bending and skeletal vibrations that serve as a unique identifier for the compound. The Boron-Oxygen stretching vibrations around 1355 wavenumbers are particularly diagnostic for pinacol boronate esters and can be used to confirm the presence and integrity of the protecting group. The analysis of the infrared spectrum also provides information about conformational preferences, as different rotational isomers can exhibit slightly different vibrational frequencies due to changes in the electronic environment and steric interactions.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide valuable insights into the electronic structure, conformational preferences, and reactivity patterns of this compound. Density functional theory calculations using functionals such as B3LYP and GGA-revPBE with appropriate basis sets enable the optimization of molecular geometries and the calculation of electronic properties. These computational studies reveal that the pinacol boronic ester adopts a near-planar configuration with the boron-oxygen-carbon framework oriented approximately coplanar with the aromatic ring system. The dihedral angle between the aromatic ring and the boronate plane is influenced by steric interactions between the methyl substituent and the pinacol protecting group, with calculated values typically ranging from 0 to 30 degrees depending on the specific substitution pattern.

The electronic structure calculations demonstrate that the boron center maintains a trigonal planar geometry with significant orbital overlap between the vacant p-orbital on boron and the π-system of the aromatic ring. This electronic delocalization contributes to the stability of the boronate ester and influences its reactivity toward nucleophilic attack. The molecular orbital analysis reveals that the highest occupied molecular orbital is typically localized on the aromatic ring system, while the lowest unoccupied molecular orbital involves significant contribution from the boron p-orbital. The electron density distribution calculated using natural bond orbital analysis shows partial positive charge on the boron center and negative charges on the oxygen atoms of the pinacol framework, consistent with the electronegativity differences and bonding characteristics.

Computational studies of related boronic ester compounds have established correlations between calculated geometric parameters and experimental observables such as nuclear magnetic resonance chemical shifts and coupling constants. The calculated Boron-11 magnetic shielding constants show good correlation with experimental chemical shifts, particularly when relativistic effects and solvent interactions are properly accounted for. The span of the Boron-11 chemical shift tensor, which reflects the asymmetry of the electronic environment around boron, correlates with the dihedral angle between the aromatic ring and the boronate plane. These computational insights enable the prediction of spectroscopic properties and facilitate the interpretation of experimental data for complex boronate ester systems.

The energetics of conformational changes and the barriers to rotation around the Carbon-Boron bond can be calculated using computational methods, providing insights into the dynamic behavior of the molecule in solution. The steric effects of the methyl substituent and the bulky pinacol protecting group create potential energy surfaces with multiple local minima corresponding to different conformational states. The calculation of vibrational frequencies enables the assignment of infrared spectral bands and the prediction of thermodynamic properties such as heat capacity and entropy. These computational approaches complement experimental characterization techniques and provide a comprehensive understanding of the structural and electronic properties of this compound.

Properties

IUPAC Name |

[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQANZAODCQHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Boranes.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Its boron moiety allows for the formation of boron-containing heterocycles that exhibit cytotoxicity against cancer cell lines. For instance, derivatives of this compound have shown promise in targeting specific cancer pathways, leading to apoptosis in malignant cells .

Drug Delivery Systems

The incorporation of boron compounds into drug delivery systems has been explored extensively. The dioxaborolane structure enhances the solubility and stability of drugs in biological environments. Studies have demonstrated that using (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol as a linker in drug conjugates improves the pharmacokinetics and bioavailability of therapeutic agents .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for the synthesis of functional polymers. Its ability to form cross-linked networks through boron-diol interactions facilitates the development of hydrogels with applications in tissue engineering and drug release systems . For example, hydrogels synthesized from this compound exhibit tunable mechanical properties and controlled degradation rates.

Optoelectronic Devices

The unique electronic properties of boron compounds make them suitable for applications in optoelectronic devices. Research has shown that incorporating this compound into organic light-emitting diodes (OLEDs) enhances their efficiency and stability. The compound's ability to act as an electron transport layer has been highlighted in several studies .

Organic Synthesis

Cross-Coupling Reactions

This compound is utilized in various cross-coupling reactions due to its boronic acid functionality. It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds that are pivotal in pharmaceuticals and agrochemicals. The efficiency of these reactions can be attributed to the stability of the dioxaborolane group under reaction conditions .

Synthetic Intermediates

this compound serves as a versatile intermediate for synthesizing complex organic molecules. Its functional groups allow for further modifications leading to diverse chemical entities with potential biological activities .

Data Summary

Case Studies

- Anticancer Activity Study : A study published in MDPI detailed the synthesis of novel boron-based compounds derived from this compound and their evaluation against various cancer cell lines. The results indicated significant cytotoxic effects compared to standard treatments .

- Hydrogel Development : Research conducted on hydrogels synthesized from this compound demonstrated their application in drug delivery systems for sustained release formulations. The hydrogels showed controlled degradation rates that are crucial for therapeutic efficacy over extended periods .

- OLED Efficiency Enhancement : An investigation into the use of this compound as an electron transport layer in OLEDs revealed improved device performance metrics compared to traditional materials. This advancement suggests a promising direction for future optoelectronic applications .

Mechanism of Action

The mechanism by which (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exerts its effects involves the formation of carbon-boron bonds. These bonds are stable yet reactive, allowing the compound to participate in various chemical reactions. The boronic ester group can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

Compared to similar compounds, (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the presence of both a boronic ester and a hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile reagent in organic synthesis and other applications.

Biological Activity

(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

The compound is characterized by the following chemical structure and properties:

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.09 g/mol

- CAS Number : 11402050

- SMILES Notation : Cc1cc(cc(c1)C(C(C)(C)O)O)B(O1C(C)(C)C(C)(C)O1)

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases involved in cellular signaling pathways. For example, it has demonstrated inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with chronic diseases .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 = 8 nM | |

| Cytotoxicity in HT-22 Cells | No significant decrease in viability at ≤10 µM | |

| Anti-inflammatory Activity | Reduced NO and IL-6 levels |

Case Study 1: GSK-3β Inhibition

In a study evaluating various compounds for their GSK-3β inhibitory activity, this compound was found to be a potent inhibitor with an IC50 value of 8 nM. This suggests its potential utility in treating conditions associated with GSK-3β dysregulation such as Alzheimer’s disease .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant effects of boron-containing compounds indicated that this compound could effectively reduce oxidative stress markers in cellular models. The compound was able to lower levels of reactive oxygen species (ROS), indicating its potential role as a protective agent against oxidative damage .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety. A validated approach involves reacting a halogenated precursor (e.g., 4-methyl-3-bromophenyl methanol) with bis(pinacolato)diboron under palladium catalysis. Key parameters include:

Q. Optimization Tips :

- Use degassed solvents to prevent boronate oxidation.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc).

Q. What spectroscopic techniques are most effective for confirming its structural integrity?

Answer:

- ¹H/¹³C NMR : Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm in ¹H NMR) and the boronate-linked aromatic proton (δ ~7.5–8.0 ppm). The methanol group appears as a broad singlet (δ ~4.8 ppm) .

- IR : O-H stretch (~3300 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₂₁BO₃: 260.16 g/mol) .

Q. What safety protocols are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility of boronate esters.

- Waste Management : Collect in halogen-resistant containers for specialized disposal (avoid aqueous neutralization) .

Advanced Research Questions

Q. How does the steric bulk of the dioxaborolane group influence reactivity in cross-coupling reactions?

Answer: The tetramethyl substituents on the dioxaborolane ring enhance stability but may hinder transmetalation in Suzuki reactions. Comparative studies with less hindered boronates (e.g., phenylboronic acid) show:

Q. Experimental Design :

- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to track boronate consumption.

- Competition Experiments : Compare coupling efficiency with aryl halides of varying electronic profiles (e.g., electron-rich vs. electron-poor substrates) .

Q. What strategies mitigate hydrolytic decomposition during storage?

Answer:

Q. How can computational modeling predict its electronic structure and catalytic behavior?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density at the boron center.

- Catalytic Cycle Simulations : Model Pd(0)/Pd(II) intermediates to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .

Q. How does solvent polarity affect its stability and reactivity?

Answer:

Q. Methodology :

- Kinetic Profiling : Conduct UV-Vis monitoring at λ_max ~270 nm to track boronate degradation .

Q. What are the environmental implications of its use in large-scale syntheses?

Answer:

- Ecotoxicity : Assess using Daphnia magna bioassays (EC₅₀ >100 mg/L suggests low acute toxicity) .

- Degradation Pathways : Photolysis under UV light generates boric acid and phenolic byproducts .

Q. Regulatory Compliance :

- Follow OECD Guidelines 201/202 for aquatic toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.